Benzyl Salicylate

Catalog No.
S575978
CAS No.
118-58-1
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl Salicylate

CAS Number

118-58-1

Product Name

Benzyl Salicylate

IUPAC Name

benzyl 2-hydroxybenzoate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2

InChI Key

ZCTQGTTXIYCGGC-UHFFFAOYSA-N

SMILES

Array

solubility

Slightly soluble (NTP, 1992)
In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/
Slightly soluble in water
Miscible with alcohol or ether
Soluble in 9 vols of 90% alcohol
insoluble in water, glycerol; soluble in organic solvents, oils
miscible above 25� (in ethanol)

Synonyms

2-Hydroxybenzoic Acid Phenylmethyl Ester; Benzyl 2-Hydroxybenzoate; Benzyl o-Hydroxybenzoate; Benzyl Salicylate; NSC 6647

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O

The exact mass of the compound Benzyl salicylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)in water, 8.8 mg/l at 20 °c, ph 6.8-7.1 /oecd guideline 105 (water solubility)/slightly soluble in watermiscible with alcohol or ethersoluble in 9 vols of 90% alcoholinsoluble in water, glycerol; soluble in organic solvents, oilsmiscible above 25° (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6647. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Benzyl salicylate (CAS 118-58-1) is a high-boiling, nearly colorless liquid ester formed by the condensation of salicylic acid and benzyl alcohol[1]. In industrial and scientific procurement, it is primarily valued for its exceptionally low vapor pressure, excellent solvent capacity for heavy crystalline compounds, and intrinsic UV-B absorbing properties. Unlike lighter esters that flash off quickly, benzyl salicylate provides a stable, persistent matrix, making it a critical functional ingredient in fragrance fixation, cosmetic light stabilization, and specialized chemical simulant research [1].

Substituting benzyl salicylate with its closest structural analogs often leads to formulation failure or process inefficiencies. For instance, replacing it with methyl salicylate introduces overwhelming medicinal odors and rapid evaporation due to a >400-fold higher vapor pressure, destroying fixative performance [1] [2]. Conversely, substituting it with benzyl benzoate—a common alternative solvent—sacrifices critical UV-B protection, as benzyl benzoate lacks the ortho-hydroxyl group necessary for absorbing light at ~300 nm . Furthermore, standard volatile diluents fail as substitutes in compounding, as they cannot prevent the re-crystallization of heavy synthetic musks upon cooling, necessitating the specific high-boiling solvency of benzyl salicylate.

Vapor Pressure and Fixative Longevity vs. Methyl Salicylate

Benzyl salicylate exhibits a vapor pressure of 7.8 × 10⁻⁵ mmHg at 25 °C, which is orders of magnitude lower than the simplest salicylate ester, methyl salicylate (0.034 mmHg at 25 °C) [1][2]. This extremely low volatility prevents premature evaporation, allowing it to function as an exceptional fixative for volatile top notes in fragrance formulations and as a persistent chemical simulant in dermal decontamination studies.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data7.8 × 10⁻⁵ mmHg
Comparator Or BaselineMethyl Salicylate (0.034 mmHg)
Quantified Difference>400-fold lower vapor pressure
ConditionsStandard ambient temperature (25 °C)

Procurement of benzyl salicylate is essential when long-lasting dermal persistence or extended fragrance release is required without the rapid flash-off associated with lighter salicylates.

Intramolecular Hydrogen Bonding and UV-B Stabilization vs. Benzyl Benzoate

Unlike benzyl benzoate, which lacks an ortho-hydroxyl group and absorbs primarily in the UV-C range (λmax ~229 nm), benzyl salicylate features an ortho-substituted phenolic hydroxyl. This enables intramolecular hydrogen bonding, shifting its absorption maximum to ~300 nm (UV-B range) with a molar absorption coefficient exceeding 1000 L·mol⁻¹·cm⁻¹ [1]. This structural difference allows benzyl salicylate to act as an active light stabilizer, protecting photolabile compounds from UV-induced degradation.

Evidence DimensionPeak UV Absorption Wavelength (λmax)
Target Compound Data~300 nm (UV-B region)
Comparator Or BaselineBenzyl Benzoate (~229 nm, UV-C region)
Quantified Difference~71 nm bathochromic shift into the UV-B spectrum
ConditionsStandard spectrophotometric assay (methanol/ethanol solvent)

Buyers formulating light-sensitive cosmetics, dyes, or fragrances must select benzyl salicylate over benzyl benzoate to achieve dual-action solvent and UV-protective properties.

High-Capacity Solubilization of Crystalline Musks vs. Standard Volatile Diluents

In industrial compounding, heavy crystalline synthetic musks (such as nitro-musks) are notoriously difficult to keep in solution using standard volatile diluents like ethanol, often precipitating upon cooling. Benzyl salicylate acts as a high-boiling (320 °C) primary solvent that readily dissolves these powders at room temperature or with minimal heating, maintaining them in stable liquid form without re-crystallization .

Evidence DimensionCrystalline musk solubility and phase stability
Target Compound DataMaintains stable liquid solution of nitro-musks post-cooling
Comparator Or BaselineStandard volatile diluents (e.g., ethanol, which allow precipitation)
Quantified DifferenceEliminates powder re-crystallization risk
ConditionsAmbient storage post-compounding

Procuring benzyl salicylate streamlines manufacturing workflows by eliminating the need for continuous heating to keep heavy musks dissolved.

Fragrance Fixation and Heavy Musk Compounding

Due to its high boiling point and excellent solvent capacity, benzyl salicylate is the preferred diluent for crystalline synthetic musks (e.g., musk xylene and musk ketone). It prevents re-crystallization during cooling and acts as a heavy fixative, extending the longevity of volatile floral top notes .

Cosmetic and Dye Light Stabilization

Leveraging its ortho-hydroxy structure and resulting UV-B absorption peak at ~300 nm, benzyl salicylate is procured as a light stabilizer. It is incorporated into leave-on and rinse-off formulations to protect photolabile ingredients, such as avobenzone and sensitive dyes, from UV-induced degradation [2].

Persistent Chemical Simulant in Decontamination Studies

Because its vapor pressure (7.8 × 10⁻⁵ mmHg) is significantly lower than that of methyl salicylate, benzyl salicylate is utilized as a safe, highly persistent simulant for low-volatility threat agents. This ensures it remains on the skin during extended (24-hour) human dermal decontamination efficacy studies rather than evaporating[1].

Physical Description

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992)
Liquid; Liquid, Other Solid
Solid
colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odou

Color/Form

Thick liquid
Colorless liquid

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

228.078644241 Da

Monoisotopic Mass

228.078644241 Da

Boiling Point

406 °F at 26 mmHg (NTP, 1992)
320 °C
BP: 211 °C at 2.67 kPa
208.00 °C. @ 26.00 mm Hg

Flash Point

180 °C (356 °F) - closed cup
>212 °F (>100 °C) - closed cup

Heavy Atom Count

17

Density

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink
1.175 g/m cu at 20 °C
1.173-1.183

LogP

log Kow = 4.31 (est)

Odor

Faint sweet odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

75 °F (NTP, 1992)
24 °C
23.4 °C

UNII

WAO5MNK9TU

GHS Hazard Statements

Aggregated GHS information provided by 2129 companies from 40 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 2129 companies. For more detailed information, please visit ECHA C&L website;
Of the 39 notification(s) provided by 2121 of 2129 companies with hazard statement code(s):;
H317 (92.08%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (78.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (20.04%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (68.32%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Benzyl salicylate (benzyl 2-hydroxybenzoate) is a thick, colorless liquid. It has a faint, sweet odor. It is slightly soluble in water. Benzyl salicylate is found in some flowering plants. USE: Benzyl salicylate is an important commercial chemical. It is used as a fragrance in soaps and cosmetics, sunscreen lotions, deodorants, household air fresheners, and as a food additive. EXPOSURE: Workers that use benzyl salicylate may breathe in mists or have direct skin contact. The general population may be exposed by inhalation of vapors, dermally when using perfumes and soaps, and orally by consumption of foods containing benzyl salicylate as a flavoring. If benzyl salicylate is released to the environment, it will be broken down in air. Benzyl salicylate released to air will also be in or on particles that eventually fall to the ground. It may to be broken down by sunlight. It will move slowly into air from moist soil and water. It is expected to move slowly through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: No evidence of allergic skin reactions were observed in humans following direct skin exposure to benzyl salicylate. There is concern that salicylate esters, a class of food additives that contains benzyl salicylate, may alter the way the endocrine system functions, which could lead to alterations in the function of the reproductive system. Altered hormone levels and function have been observed in studies in cultured human cells exposed to benzyl salicylate in laboratories. Endocrine disruption can be a risk factor for certain types of cancer (e.g., breast cancer), but data on the potential for benzyl salicylate to cause cancer in humans were not available. Benzyl salicylate is a slight skin and eye irritant in laboratory animals. Death occurred among laboratory animals ingesting extremely high doses. Data on the potential for benzyl salicylate to cause infertility, abortion, or birth defects in laboratory animals were not available. However, changes in the female reproductive system (uterus) were observed in laboratory animals exposed to moderate-to-high oral doses of benzyl salicylate. Data on the potential for benzyl salicylate to cause cancer in laboratory animals were not available. The potential for benzyl salicylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

118-58-1

Metabolism Metabolites

Salicylates are used as fragrance and flavor ingredients for foods, as UV absorbers and as medicines. Here, we examined the hydrolytic metabolism of phenyl and benzyl salicylates by various tissue microsomes and plasma of rats, and by human liver and small-intestinal microsomes. Both salicylates were readily hydrolyzed by tissue microsomes, predominantly in small intestine, followed by liver, although phenyl salicylate was much more rapidly hydrolyzed than benzyl salicylate. The liver and small-intestinal microsomal hydrolase activities were completely inhibited by bis(4-nitrophenyl)phosphate, and could be extracted with Triton X-100. Phenyl salicylate-hydrolyzing activity was co-eluted with carboxylesterase activity by anion exchange column chromatography of the Triton X-100 extracts of liver and small-intestinal microsomes. Expression of rat liver and small-intestinal isoforms of carboxylesterase, Ces1e and Ces2c (AB010632), in COS cells resulted in significant phenyl salicylate-hydrolyzing activities with the same specific activities as those of liver and small-intestinal microsomes, respectively. Human small-intestinal microsomes also exhibited higher hydrolyzing activity than liver microsomes towards these salicylates. Human CES1 and CES2 isozymes expressed in COS cells both readily hydrolyzed phenyl salicylate, but the activity of CES2 was higher than that of CES1. These results indicate that significant amounts of salicylic acid might be formed by microsomal hydrolysis of phenyl and benzyl salicylates in vivo. The possible pharmacological and toxicological effects of salicylic acid released from salicylates present in commercial products should be considered.

Wikipedia

Benzyl_salicylate

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Uv absorbe

Methods of Manufacturing

By esterification of salicylic acid with benzyl alcohol.
Benzyl salicylate can be manufactured by reacting benzyl chloride with an alkali salicylate or by the transesterification of methyl salicylate with benzyl alcohol.

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Wholesale and Retail Trade
Food, beverage, and tobacco product manufacturing
Benzoic acid, 2-hydroxy-, phenylmethyl ester: ACTIVE

Analytic Laboratory Methods

The European legislation on cosmetic products has recently required the declaration of 26 compounds (24 volatile chemicals and 2 natural extracts) on the label of final products when exceeding a stipulated cut-off level. In this work a rapid reliable and specific RP-HPLC method coupled with diode array detector (DAD) has been developed for the simultaneous determination and quantification of the 24 volatile chemicals: amyl cinnamal, benzyl alcohol, cinnamyl alcohol, citral, eugenol, hydroxy-citronellal, isoeugenol, amylcinnamyl alcohol, benzyl salicylate, cinnamal, coumarin, geraniol, Lyral (hydroxy-methylpentylcyclohexene carboxaldehyde), anisyl alcohol, benzyl cinnamate, farnesol, Lilial (2-(4-tert-butylbenzyl)propionaldehyde) linalool, benzyl benzoate, citronellol, hexyl cinnamal, limonene, methylheptin carbonate, alpha-isomethyl ionone (3-methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one). The 24 analytes were appropriately separated over a running time of 40 min, on a C18 column using a simple gradient elution (acetonitrile/water) with flow rate from 0.7 to 1.0 mL/min and UV acquisition at 210, 254 and 280 nm. All calibration curves showed good linearity (r2>0.99) within test ranges. The method was successfully applied to the qualitative and quantitative determination of the potential allergens in four commercial scented products, with satisfactory accuracy and precision. The results indicated that this simple and efficient method can be used for quality assessment of complex matrices such us cosmetic scented products.
In the present work, a strategy for the qualitative and quantitative analysis of 24 volatile compounds listed as suspected allergens in cosmetics by the European Union is reported. The list includes benzyl alcohol, limonene, linalool, methyl 2-octynoate, beta-citronellol, geraniol, citral (two isomers), 7-hydroxycitronellal, anisyl alcohol, cinnamal, cinnamyl alcohol, eugenol, isoeugenol (two isomers), coumarin, alpha-isomethyl ionone, lilial, alpha-amylcinnamal, lyral, alpha-amylcinnamyl alcohol, farnesol (three isomers), alpha-hexyl cinnamal, benzyl cinnamate, benzyl benzoate, and benzyl salicylate. The applicability of a headspace (HS) autosampler in combination with a gas chromatograph (GC) equipped with a programmable temperature vaporizer (PTV) and a quadrupole mass spectrometry (qMS) detector is explored. By using a headspace sampler, sample preparation is reduced to introducing the sample into the vial. This reduces the analysis time and the experimental errors associated with this step of the analytical process. Two different injection techniques were used: solvent-vent injection and hot-split injection. The first offers a way to improve sensitivity at the same time maintaining the simple headspace instrumentation and it is recommended for compounds at trace levels. The use of a liner packed with Tenax-TA allowed the compounds of interest to be retained during the venting process. The signals obtained when hot-split injection was used allowed quantification of all the compounds according to the thresholds of the European Cosmetics Directive. Monodimensional gas chromatography coupled to a conventional quadrupole mass spectrometry detector was used and the 24 analytes were separated appropriately along a run time of about 12 min. Use of the standard addition procedure as a quantification technique overcame the matrix effect. It should be emphasized that the method showed good precision and accuracy. Furthermore, it is rapid, simple, and - in view of the results - highly suitable for the determination of suspected allergens in different cosmetic products.
/The study objective was/ to analyze the chemical constituents of volatile oil from flowers of Rhododendron mucronatum. The volatile oil was extracted by water-steam distillation and analyzed by GC-MS. Forty-nine compounds, which occupied 79.55% of total constituents, were identified. The major constituents were linalool, beta-eudesmene, phytol, benzyl benzoate, benzyl salicylate and nonyl aldehyde. The chemical constituents of volatile oil, which contain many bioactive constituents, are mainly composed of terpenes, esters, and alkanes.
In this study, a novel and efficient method based on headspace solid-phase microextraction (HS-SPME), followed by gas chromatography-mass spectrometry (GC-MS), was developed for the analysis of propolis volatile compounds. The HS-SPME procedure, whose experimental parameters were properly optimized, was carried out using a 100 um polydimethylsiloxane (PDMS) fiber. The GC-MS analyses were performed on a HP-5 MS cross-linked 5% diphenyl-95% dimethyl polysiloxane capillary column (30 m x 0.25 mm I.D., 1.00 um film thickness), under programmed-temperature elution. Ninety-nine constituents were identified using this technique in the samples of raw propolis collected from different Italian regions. The main compounds detected include benzoic acid (0.87-30.13%) and its esters, such as benzyl benzoate (0.16-13.05%), benzyl salicylate (0.34-1.90%) and benzyl cinnamate (0.34-3.20%). Vanillin was detected in most of the samples analyzed in this study (0.07-5.44%). Another relevant class of volatile constituents is represented by sesquiterpene hydrocarbons, such as delta-cadinene (1.29-13.31%), gamma-cadinene (1.36-8.85%) and alpha-muurolene (0.78-6.59%), and oxygenated sesquiterpenes, such as beta-eudesmol (2.33-12.83%), T-cadinol (2.73-9.95%) and alpha-cadinol (4.84-9.74%). Regarding monoterpene hydrocarbons, they were found to be present at low level in the samples analyzed in this study, with the exception of one sample from Southern Italy, where alpha-pinene was the most abundant constituent (13.19%). The results obtained by HS-SPME-GC-MS were also compared with those of hydrodistillation (HD) coupled with GC-MS. The HS-SPME-GC-MS method developed in this study allowed us to determine the chemical fingerprint of propolis volatile constituents, thus providing a new and reliable tool for the complete characterization of this biologically active apiary product.
For more Analytic Laboratory Methods (Complete) data for Benzyl salicylate (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

UV-filters are widely used in many personal care products and cosmetics. Recent studies indicate that some organic UV-filters can accumulate in biota and act as endocrine disruptors, but there are few studies on the occurrence and fate of these compounds in humans. In the present work, a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to assess the presence of six UV-filters in current use (benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor, and 3-benzylidene camphor) in human placental tissue is proposed. The method involves the extraction of the analytes from the samples using ethyl acetate, followed by a clean-up step using centrifugation prior to their quantification by LC-MS/MS using an atmospheric pressure chemical ionization (APCI) interface. Bisphenol A-d16 was used as surrogate for the determination of benzyl salicylate, phenyl salicylate, octyl salicylate and homosalate in negative mode and benzophenone-d10, was used as surrogate for the determination of 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in positive mode. The found limits of detection ranged from 0.4 to 0.6 ng/g and the limits of quantification ranged from 1.3 to 2.0 ng/g, while variability was under 13.7%. Recovery rates for spiked samples ranged from 97% to 104%. Moreover, the interactions of these compounds with the human estrogen receptor alpha (hERalpha) and androgen receptor (hAR), using two in vitro bioassays based on reporter gene expression and cell proliferation assessment, were also investigated. All tested compounds, except benzyl salicylate and octyl salicylate, showed estrogenic activity in the E-Screen bioassay whereas only homosalate and 3-(4-methylbenzylidene) camphor were potent hAR antagonists. Although free salicylate derivatives and free camphor derivatives were not detected in the human placenta samples analyzed, the observed estrogenic and anti-androgenic activities of some of these compounds support the analysis of their occurrence and their role as endocrine disrupters in humans.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Disinfection of swimming pool water is essential to inactivate pathogenic microorganisms. However chlorine based disinfectants, the most commonly used, are known to lead to the formation of disinfection by-products (DBPs), some of which have been associated with adverse health effects. Precursors of DBPs include the organic matter present in the water used to fill the swimming pool, human body fluids and personal care products (PCPs) used by swimmers and bathers. The increased use, in the last years, of PCPs lead to an increased concern about the fate of PCPs in swimming pool waters and potential health risks of formed DBPs. In this study, the chemical transformations of two salicylates, benzyl salicylate (BzS) and phenyl salicylate (PS), incorporated in several PCPs, in chlorinated water were investigated. High-performance liquid chromatography (HPLC) with UV-diode-array detection (HPLC-UV-DAD) was used to follow the reaction kinetics and HPLC with mass spectrometry (HPLC-MS) was used to tentatively identify the major transformation by-products. Under the experimental conditions used in this work both salicylates reacted with chlorine following pseudo-first order kinetics: rate constant k = (0.0038 +/- 0.0002) min(-1) and half-life t1/2 = (182 +/- 10) min for BzS and rate constant k = (0.0088 +/- 0.0005) min(-1) and half-life t1/2 = (79 +/- 4) min for PS (mean =/- standard deviation). The reactions of the two salicylates in chlorinated water led to the formation of DBPs that were tentatively identified as mono- and dichloro- substituted compounds. Most probably they result from an electrophilic substitution of one or two hydrogen atoms in the phenolic ring of both salicylates by one or two chlorine atoms.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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